Cefepime, E-

Catalog No.
S624255
CAS No.
149261-27-8
M.F
C19H24N6O5S2
M. Wt
480.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefepime, E-

CAS Number

149261-27-8

Product Name

Cefepime, E-

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-FKULVZFESA-N

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Synonyms

Axépim, BMY 28142, BMY-28142, BMY28142, cefepim, cefepime, cefepime hydrochloride, Maxipime, Quadrocef

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]

Antimicrobial Activity and Mechanism of Action

  • Broad-spectrum activity: Cefepime exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other cephalosporins. This makes it a valuable tool for empirical treatment in critically ill patients where the causative pathogen is unknown [].
  • Mechanism of action: Similar to other cephalosporins, cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) essential for cell wall formation. This binding prevents the bacteria from building a strong and rigid cell wall, leading to cell death [].

Clinical Efficacy Studies

  • Treatment of various infections: Numerous clinical trials have evaluated the efficacy of cefepime in treating diverse infections, including pneumonia, urinary tract infections, skin and soft tissue infections, and intra-abdominal infections [].
  • Comparative studies: Researchers have compared cefepime with other antibiotics to assess its effectiveness and safety. These studies provide valuable insights into the optimal use of cefepime in various clinical settings [].

Pharmacokinetics and Pharmacodynamics

  • Understanding drug behavior: Research focusing on the pharmacokinetics (movement of the drug in the body) and pharmacodynamics (effects of the drug on the body) of cefepime helps optimize dosing regimens and ensure effective treatment while minimizing potential side effects [].
  • Dosage optimization: Studies investigating the relationship between cefepime dose, patient characteristics, and treatment outcomes are crucial for tailoring therapy to individual needs, especially in patients with impaired kidney function [].

Cefepime-resistant bacteria

  • Emerging threat: The emergence of cefepime-resistant bacteria is a growing concern, and researchers are actively investigating the mechanisms and factors contributing to this resistance. This research is essential for developing strategies to combat the spread of these resistant pathogens and preserve the efficacy of cefepime [].

Origin

Cefepime is derived from the fungus Acremonium cephalosporium [].

Significance

This antibiotic is crucial in scientific research and clinical practice due to its effectiveness against a wide range of gram-negative and gram-positive bacteria [, ]. It is commonly used to treat hospital-acquired infections, including pneumonia, urinary tract infections, and skin infections [].


Molecular Structure Analysis

Cefepime possesses a unique four-ringed beta-lactam structure characteristic of cephalosporins []. Key features include:

  • A central beta-lactam ring, essential for its antibacterial activity [].
  • A methoximino side chain, which contributes to its broad-spectrum activity [].
  • A pyridine ring, differentiating it from other cephalosporins and potentially influencing its pharmacokinetics [].

Chemical Reactions Analysis

Synthesis

Cefepime is a semi-synthetic antibiotic derived from the fermentation product of Acremonium cephalosporium. The detailed scientific literature regarding its complex multi-step synthesis is limited due to proprietary reasons [].

Decomposition

Cefepime degrades in aqueous solutions over time, particularly at higher temperatures and in alkaline conditions [].

Other Reactions

Cefepime undergoes hydrolysis by various enzymes, including beta-lactamases produced by certain bacteria, rendering it ineffective against these resistant strains [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₉H₂₄N₆O₅S₂ []
  • Molecular Weight: 480.6 g/mol []
  • Melting Point: Not applicable, decomposes before melting [].
  • Solubility: Highly soluble in water [].
  • Stability: Unstable in alkaline solutions and degrades over time in aqueous solutions [].

Cefepime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].

Toxicity

Cefepime can cause various side effects, including nausea, diarrhea, rash, and allergic reactions []. In rare cases, it can lead to seizures or kidney problems [].

XLogP3

-0.1

UNII

Z0114Q3738

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

149261-27-8

Wikipedia

Cefepime

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

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